molecular formula C14H19NO5S B2655432 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 757220-86-3

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2655432
CAS No.: 757220-86-3
M. Wt: 313.37
InChI Key: QKXIQWDSURJWRJ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a specialty compound primarily used in proteomics research. It has the molecular formula C14H19NO5S and a molecular weight of 313.37 . This compound is known for its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 4-ethoxyphenyl moiety.

Preparation Methods

The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The sulfonylation of the piperidine ring with 4-ethoxybenzenesulfonyl chloride under basic conditions is a common method. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure .

Chemical Reactions Analysis

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other sulfonyl-containing piperidine derivatives, such as:

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-2-20-12-3-5-13(6-4-12)21(18,19)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXIQWDSURJWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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